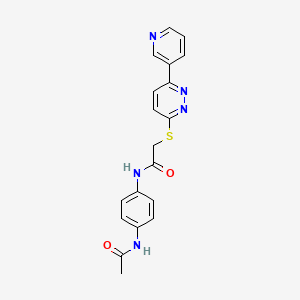

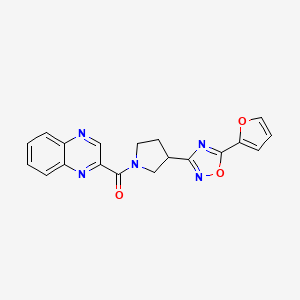

![molecular formula C11H12N2S B2792578 2-(allylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 105770-74-9](/img/structure/B2792578.png)

2-(allylthio)-5-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

“2-(allylthio)-5-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains an allylthio group and a methyl group attached to the imidazole ring .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been widely studied for their diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

It’s known that benzimidazoles exhibit a wide range of biological activities, including anticancer activities . The mode of action is often correlated with the substitution pattern around the nucleus .

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in anticancer therapy

Result of Action

Benzimidazole derivatives have been associated with anticancer activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(allylthio)-5-methyl-1H-benzo[d]imidazole in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Direcciones Futuras

There are several future directions for the research on 2-(allylthio)-5-methyl-1H-benzo[d]imidazole. One of the potential directions is to explore its applications in the development of novel anticancer drugs. Another direction is to investigate its potential as a material for the fabrication of sensors and electronic devices. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties for various applications.

Conclusion:

In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ease of synthesis, high yield, and pharmacological activities make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.

Aplicaciones Científicas De Investigación

2-(allylthio)-5-methyl-1H-benzo[d]imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral activities. It has also been found to possess antioxidant and anti-inflammatory properties.

Propiedades

IUPAC Name |

6-methyl-2-prop-2-enylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVROOKMSMTGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

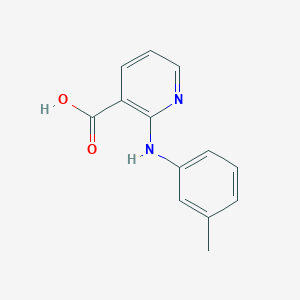

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)

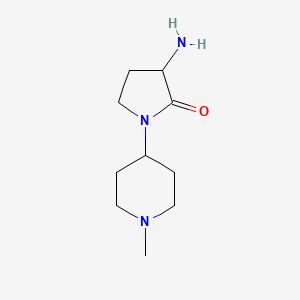

![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)

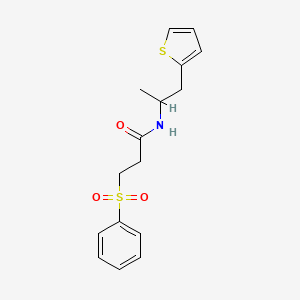

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)

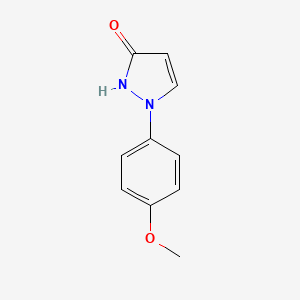

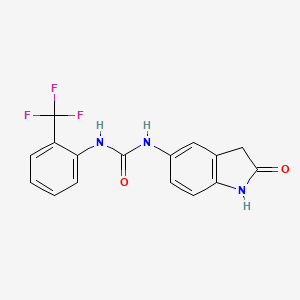

![2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2792509.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792512.png)

![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)